7-(Cyclohexylmethyl)-2-propan-2-ylsulfonyl-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
7-(Cyclohexylmethyl)-2-propan-2-ylsulfonyl-2,7-diazaspiro[45]decan-6-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclohexylmethyl)-2-propan-2-ylsulfonyl-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a tandem Prins/Pinacol reaction, which is catalyzed by Lewis acids such as BF3.OEt2 . The reaction conditions often require low temperatures (around -40°C) and anhydrous solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
7-(Cyclohexylmethyl)-2-propan-2-ylsulfonyl-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
7-(Cyclohexylmethyl)-2-propan-2-ylsulfonyl-2,7-diazaspiro[4.5]decan-6-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological molecules in novel ways, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific biological pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Cyclohexylmethyl)-2-propan-2-ylsulfonyl-2,7-diazaspiro[4.5]decan-6-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decan-6-one: Shares the spirocyclic core but lacks the cyclohexylmethyl and sulfonyl groups.
(5S)-7-(cyclohexylmethyl)-2-methyl-2,7-diazaspiro[4.5]decan-6-one: Similar structure but with a methyl group instead of the propan-2-ylsulfonyl group.
Uniqueness
7-(Cyclohexylmethyl)-2-propan-2-ylsulfonyl-2,7-diazaspiro[4.5]decan-6-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group, in particular, can enhance its reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
7-(cyclohexylmethyl)-2-propan-2-ylsulfonyl-2,7-diazaspiro[4.5]decan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O3S/c1-15(2)24(22,23)20-12-10-18(14-20)9-6-11-19(17(18)21)13-16-7-4-3-5-8-16/h15-16H,3-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOZUFNNOKFAIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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